molecular formula C18H18N4O3 B2970158 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2097902-32-2

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2970158
CAS No.: 2097902-32-2
M. Wt: 338.367
InChI Key: WESUVTSOOYAENB-UHFFFAOYSA-N
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Description

The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide features a dihydropyrimidinone core substituted with methyl groups at positions 4 and 5. This heterocyclic scaffold is linked via an acetamide bridge to a 5-(furan-2-yl)pyridin-3-ylmethyl group.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-13(2)21-11-22(18(12)24)10-17(23)20-8-14-6-15(9-19-7-14)16-4-3-5-25-16/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESUVTSOOYAENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrimidine ring, followed by the introduction of the furan and pyridine groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Core Structure and Substituent Effects

  • Target Compound: The dihydropyrimidinone core with 4,5-dimethyl groups likely increases lipophilicity compared to hydroxylated analogs (e.g., ’s 4-hydroxy substitution). Methyl groups may enhance metabolic stability but reduce solubility .
  • (5.12, 5.15): These analogs retain the dihydropyrimidinone core but use thioacetamide linkers instead of acetamide. The sulfur atom in the linker could alter electronic properties and reduce hydrogen-bonding capacity compared to the target compound .

Aryl Group Contributions

  • The target’s 5-(furan-2-yl)pyridin-3-ylmethyl group combines a pyridine ring (hydrogen-bond acceptor) with a furan (π-π donor). This hybrid structure may offer superior binding interactions compared to simpler aryl groups like benzyl (, .12) or phenoxy-phenyl (, .15) .
  • ’s sulfamoylphenyl group introduces a polar sulfonamide moiety, which could improve aqueous solubility but may limit membrane permeability compared to the target’s furan-pyridine system .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high yield and purity?

  • Methodological Answer :

  • Step 1 : Optimize reaction conditions using polar aprotic solvents (e.g., DMSO) to stabilize intermediates, as evidenced by NMR characterization in DMSO-d6 .
  • Step 2 : Monitor reaction progress via TLC or HPLC to ensure completion. Adjust reaction time and temperature to avoid side products. For example, a yield of 80% was achieved under controlled thermal conditions (mp 230°C) .
  • Step 3 : Purify via recrystallization or column chromatography. Elemental analysis (e.g., C: 45.29%, N: 12.23%) validates purity .

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

  • Methodological Answer :

  • 1H NMR : Assign peaks for key functional groups, such as NH protons (δ 12.50 ppm for NH-3) and aromatic protons (δ 7.82 ppm for pyridine) .
  • LC-MS : Confirm molecular weight with [M+H]+ ions (e.g., m/z 344.21) .
  • Elemental Analysis : Cross-check calculated vs. observed values (e.g., S: 9.30% observed vs. 9.32% theoretical) to assess purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • DFT Studies : Use density functional theory to analyze electronic properties (e.g., charge distribution on the furan or pyrimidine rings) and predict binding affinity. Similar studies on pyridopyrimidine derivatives have been conducted using DFT .
  • Docking Simulations : Model interactions with enzymes or receptors using software like AutoDock. Compare with structurally related compounds (e.g., acetamide derivatives with hydrogen-bonding motifs) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays to rule out false positives.
  • Purity Reassessment : Use HPLC (>95% purity threshold) to exclude impurities as confounding factors. For example, Pharmacopeial Forum protocols recommend buffer solutions (pH 6.5) for chromatographic consistency .
  • Theoretical Frameworks : Link discrepancies to variables like stereochemistry or solvent effects, guided by principles of evidence-based inquiry (e.g., Guiding Principle 2 in ).

Q. How can solubility challenges in pharmacological assays be addressed methodologically?

  • Methodological Answer :

  • Co-Solvents : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity) for in vitro testing.
  • Nanoformulation : Employ liposomal encapsulation or solid dispersion techniques to enhance bioavailability. Refer to membrane separation technologies (RDF2050104 in ) for post-assay purification.
  • pH Adjustment : Test solubility in buffered solutions (e.g., ammonium acetate buffer, pH 6.5) to mimic physiological conditions .

Q. What experimental designs validate target engagement in cellular models?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescent probes or radiolabeled analogs to quantify displacement in live cells.
  • Knockdown/Overexpression Models : CRISPR-Cas9-mediated gene editing to confirm target dependency.
  • Structural Analogs : Compare activity with derivatives lacking key groups (e.g., furan or pyridine), as seen in pyridopyrimidine SAR studies .

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